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(1,2,3-Thiadiazol-4-yl)methanesulfonamide

Cat. No.: B13187997
M. Wt: 179.2 g/mol
InChI Key: YFLHQDJBXNAORY-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Ring Systems in Drug Discovery

Heterocyclic compounds form the backbone of a multitude of natural products and synthetic drugs. Their prevalence in pharmaceuticals stems from their ability to present a three-dimensional arrangement of functional groups that can interact with biological targets with high specificity and affinity. The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen introduces dipoles, hydrogen bonding capabilities, and specific steric and electronic features that are crucial for molecular recognition by enzymes and receptors. This versatility allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Overview of Thiadiazole Isomers: Structural Diversity and Biological Prominence

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. Four constitutional isomers of thiadiazole exist: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). mdpi.com Each isomer possesses a unique arrangement of heteroatoms, leading to distinct electronic distributions and chemical reactivities. This structural diversity has been extensively explored in medicinal chemistry, with derivatives of all four isomers demonstrating a wide range of pharmacological activities. mdpi.comnih.govchemmethod.com

While all thiadiazole isomers have found applications in drug discovery, the 1,2,3-thiadiazole ring holds a prominent position due to its broad spectrum of biological activities. mdpi.com

The synthesis of the 1,2,3-thiadiazole ring system has been a subject of interest for organic chemists for over a century. One of the most classical and widely used methods for the synthesis of 4-substituted and 4,5-disubstituted 1,2,3-thiadiazoles is the Hurd-Mori reaction. mdpi.com This method typically involves the cyclization of hydrazones derived from ketones or aldehydes with thionyl chloride. The evolution of synthetic methodologies has since provided a variety of routes to access a diverse range of 1,2,3-thiadiazole derivatives, facilitating the exploration of their structure-activity relationships (SAR).

The 1,2,3-thiadiazole ring is a planar, aromatic system. The presence of three adjacent heteroatoms (S-N-N) results in a unique electronic distribution within the ring. The sulfur atom contributes to the aromatic sextet with a pair of electrons, while the nitrogen atoms also participate in the π-system. This arrangement influences the ring's reactivity and its interactions with biological macromolecules. The electronic nature of the 1,2,3-thiadiazole ring can be modulated by the introduction of various substituents at the C4 and C5 positions, allowing for the rational design of compounds with specific biological targets.

The 1,2,3-thiadiazole nucleus is considered a "privileged pharmacophore," a concept that describes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Derivatives of 1,2,3-thiadiazole have been reported to exhibit a wide array of biological activities, underscoring their therapeutic potential.

Table 1: Reported Biological Activities of 1,2,3-Thiadiazole Derivatives

Biological ActivityDescription
Antiviral Activity against various viruses, including Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). mdpi.com
Antifungal Efficacy against a range of fungal pathogens. mdpi.com
Insecticidal Potent activity against various insect species. mdpi.com
Anticancer Inhibition of tumor cell growth. mdpi.com
Antiamoebic Activity against pathogenic amoebas. mdpi.com
Plant Activators Induction of disease resistance in plants. mdpi.com

These diverse biological activities highlight the versatility of the 1,2,3-thiadiazole scaffold in medicinal chemistry and agrochemical research. The ability to introduce a wide range of substituents onto the thiadiazole ring allows for the generation of large libraries of compounds for screening and optimization.

Focus on (1,2,3-Thiadiazol-4-yl)methanesulfonamide

While the broader class of 1,2,3-thiadiazoles has been the subject of considerable research, publicly available scientific literature on the specific compound This compound is notably scarce. Chemical databases confirm its existence, providing its molecular formula (C₃H₅N₃O₂S₂), molecular weight (179.22 g/mol ), and CAS number (1250853-20-3). molcore.com It is also listed as a commercially available compound from various chemical suppliers. fluorochem.co.ukshachemlin.comchembuyersguide.com

However, detailed research findings regarding its synthesis, specific biological activities, or its role in medicinal chemistry are not extensively documented in peer-reviewed journals or other scientific publications. The presence of a sulfonamide group attached to a 1,2,3-thiadiazole core is an interesting structural motif, as sulfonamides are a well-established class of pharmacophores with a wide range of therapeutic applications, including antibacterial and diuretic activities. nih.gov The combination of these two pharmacophores in "this compound" suggests potential for biological activity, but without dedicated research, its specific properties and potential applications remain speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3O2S2 B13187997 (1,2,3-Thiadiazol-4-yl)methanesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5N3O2S2

Molecular Weight

179.2 g/mol

IUPAC Name

thiadiazol-4-ylmethanesulfonamide

InChI

InChI=1S/C3H5N3O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2,(H2,4,7,8)

InChI Key

YFLHQDJBXNAORY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,2,3 Thiadiazol 4 Yl Methanesulfonamide and Its Analogues

Established Synthetic Pathways for 1,2,3-Thiadiazole (B1210528) Ring Systems

The construction of the 1,2,3-thiadiazole nucleus is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this ring system. These methods primarily rely on the cyclization of acyclic precursors.

Cyclization Reactions and Precursor Utilization

The most prominent and versatile method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction. ontosight.aiwikipedia.org This reaction involves the cyclization of hydrazone derivatives that possess an α-methylene group with thionyl chloride (SOCl₂). cdnsciencepub.com The precursors for this reaction are typically derived from ketones.

One common approach begins with the reaction of ketones, which can have both alkyl and aryl substituents, with semicarbazide (B1199961) to form the corresponding semicarbazone intermediate. This intermediate is then treated with thionyl chloride, which facilitates the ring closure to yield the substituted 1,2,3-thiadiazole. mdpi.com Another variation utilizes N-acyl or N-tosyl hydrazones as the key precursors for the cyclization step with thionyl chloride. ontosight.aiwikipedia.org

Beyond the Hurd-Mori synthesis, other classical methods include the Wolff synthesis, which involves the cyclization of α-diazothiocarbonyl compounds, and the Pechmann synthesis, characterized by the 1,3-dipolar cycloaddition of diazoalkanes to isothiocyanates. researchgate.net

Table 1: Key Cyclization Reactions for 1,2,3-Thiadiazole Synthesis

Reaction Name Precursors Key Reagent Description
Hurd-Mori Synthesis Hydrazones (from ketones), Semicarbazones, N-Tosylhydrazones Thionyl chloride (SOCl₂) Cyclization of hydrazones with an α-methylene group. ontosight.aiwikipedia.orgcdnsciencepub.com
Wolff Synthesis α-Diazothiocarbonyl compounds (Self-cyclization) Intramolecular cyclization of an α-diazo thiocarbonyl intermediate. researchgate.net
Pechmann Synthesis Diazoalkanes, Isothiocyanates N/A 1,3-dipolar cycloaddition of a diazo derivative to a C=S bond. researchgate.net

Functional Group Interconversions on the Thiadiazole Nucleus

Once the 1,2,3-thiadiazole ring is formed, subsequent modifications can be performed to introduce or alter functional groups, although the reactivity of the ring can be sensitive to reaction conditions. Base-mediated reactions, for instance, can lead to ring cleavage. Treatment of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with a strong base like an organolithium compound can result in the cleavage of the ring system, evolution of nitrogen gas, and the formation of an alkali-metal alkynethiolate. cdnsciencepub.comresearchgate.net

More conventional functional group transformations have also been documented. For example, ester groups on the thiadiazole ring can be manipulated. The hydrolysis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate yields the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. cdnsciencepub.com This carboxylic acid derivative can then undergo quantitative decarboxylation to produce 4-methyl-1,2,3-thiadiazole (B96444). cdnsciencepub.com Similarly, hydrolysis of a thiadiazole ester to its carboxylic acid can be followed by re-esterification with various alcohols to afford new carboxylate derivatives. mdpi.com These reactions demonstrate that standard transformations can be applied to substituents on the 1,2,3-thiadiazole nucleus, providing pathways to a variety of analogues.

Specific Synthesis of (1,2,3-Thiadiazol-4-yl)methanesulfonamide

A review of the scientific literature did not yield a specific, documented synthetic pathway for the target compound, this compound. The following subsections, therefore, address the synthesis of closely related sulfonamide-containing heterocyclic systems and the general chemistry involved, as direct information on the introduction of a methanesulfonamide (B31651) moiety at the 4-position of the 1,2,3-thiadiazole ring is not available in the surveyed sources.

Reaction Mechanisms for Methanesulfonamide Moiety Introduction

While a direct mechanism for the synthesis of this compound is not described, related syntheses of sulfonamide-containing heterocycles offer mechanistic insights. For instance, a switchable synthesis pathway that can lead to either 1,2,3-thiadiazoles or 1,2,3-triazoles involves a diazo transfer reaction. mdpi.com In this process, the reaction of 2-cyanothioacetamides with sulfonyl azides can be directed by the choice of solvent and base. mdpi.com Under certain conditions (alkoxide/alcohol), the reaction proceeds through a mechanism where the thioacetamide (B46855) acts as a C-C-N building block, leading to the formation of a 5-sulfonamido-1,2,3-triazole. mdpi.com This triazole can subsequently undergo a Cornforth-type rearrangement to yield a 5-amino-1,2,3-thiadiazole derivative, demonstrating a potential, albeit indirect, route for incorporating a sulfonamide group within related heterocyclic scaffolds. mdpi.com

Precursors and Reagents in Methanesulfonamide Formation

In the context of the switchable synthesis mentioned above, the key precursors are 2-cyanothioacetamides and sulfonyl azides (e.g., tosyl azide (B81097) or mesyl azide). mdpi.com The outcome of the reaction is highly dependent on the reagents used for the base and solvent system. An aprotic solvent with a base leads exclusively to 5-amino-4-cyano-1,2,3-thiadiazoles. mdpi.com Conversely, using an alkoxide/alcohol system completely changes the reaction course to produce 5-sulfonamido-1,2,3-triazole-4-carbothioamide salts. mdpi.com This highlights the critical role of precursors and reagents in directing the final heterocyclic structure and the incorporation of a sulfonamide group.

Advanced Synthetic Strategies for Novel 1,2,3-Thiadiazole Derivatives

Modern organic synthesis has introduced several advanced strategies that offer improvements over classical methods for preparing 1,2,3-thiadiazole derivatives, often providing better yields, milder reaction conditions, and broader functional group tolerance.

One notable improvement on the Hurd-Mori reaction involves a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. organic-chemistry.org This method provides good yields of 4-aryl-1,2,3-thiadiazoles. Other advanced approaches include:

Three-Component Reactions : An I₂/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur has been developed for the synthesis of 5-acyl-1,2,3-thiadiazoles in very good yields under transition-metal-free conditions. organic-chemistry.org

Photocatalysis : The use of visible light with a photocatalyst like cercosporin (B1668469) enables the synthesis of 1,2,3-thiadiazoles with good regioselectivity and compatibility with a wide range of functional groups under mild, environmentally friendly conditions. organic-chemistry.org

Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate multi-step syntheses, such as the formation of a Schiff base derivative followed by cyclization with SOCl₂ to create a 1,2,3-thiadiazole-5-carboxylate scaffold. mdpi.com

Ionic Liquid-Supported Synthesis : The use of ionic liquids in a modified Hurd-Mori approach, where an ionic liquid sulfonyl hydrazine (B178648) reacts with a ketone to form a hydrazone intermediate, which is then cyclized with SOCl₂, has been shown to produce substituted 1,2,3-thiadiazoles in excellent yields. mdpi.com

Table 2: Comparison of Advanced Synthetic Strategies

Strategy Key Features Advantages Example Product Class
TBAI-Catalyzed Reaction N-tosylhydrazones + Sulfur Metal-free, practical 4-Aryl-1,2,3-thiadiazoles organic-chemistry.org
I₂/DMSO-Mediated Cyclization Enaminones + Tosylhydrazine + Sulfur Transition-metal-free, three-component 5-Acyl-1,2,3-thiadiazoles organic-chemistry.org
Visible Light Photocatalysis Use of light and photocatalyst Mild conditions, sustainable Substituted 1,2,3-thiadiazoles organic-chemistry.org
Microwave-Assisted Synthesis Microwave irradiation Rapid reaction times 1,2,3-Thiadiazole-5-carboxylates mdpi.com
Ionic Liquid Support Use of ionic liquids Mild conditions, excellent yields Substituted 1,2,3-thiadiazoles mdpi.com

Microwave-Assisted Synthesis and Green Chemistry Approaches

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique for the formation of heterocyclic compounds, including thiadiazoles. This method aligns with the principles of green chemistry by enhancing reaction rates, improving yields, and often reducing the need for hazardous solvents and prolonged reaction times compared to conventional heating methods. researchgate.net20.198.91 The use of microwave irradiation provides rapid and uniform heating, which can lead to cleaner reactions with fewer side products. 20.198.91

The application of microwaves in the synthesis of 1,2,3-thiadiazoles and other related heterocycles demonstrates several advantages:

Reduced Reaction Time: Reactions that might take several hours using conventional heating can often be completed in minutes under microwave irradiation.

Increased Yields: Microwave synthesis can lead to higher product yields due to the reduction of side reactions and decomposition of products. researchgate.net

Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient than traditional methods that heat the reaction vessel. researchgate.net

Environmentally Friendly: This approach often allows for the use of greener solvents or even solvent-free conditions, minimizing waste and environmental impact.

Synthesis ApproachKey AdvantagesTypical Reaction TimeReference
Microwave-Assisted Rapid heating, shorter reaction times, higher yields, energy efficient.Minutes to < 1 hour
Conventional Heating Established methods, wide applicability.Several hours

Multicomponent Reactions and Combinatorial Synthesis Relevant to Thiadiazoles

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. dergipark.org.tr

Several MCR strategies are applicable to the synthesis of thiadiazole derivatives. A notable example is the Ugi four-component reaction (U-4CR) which has been adapted for the one-step synthesis of substituted 1,2,3-thiadiazoles. nih.gov In this approach, an amine, an aldehyde, an isocyanide, and a thiadiazole-containing component react to yield complex thiadiazole derivatives, sometimes achieving excellent yields. nih.gov

Another relevant MCR is the three-component cross-coupling reaction involving enaminones, elemental sulfur, and tosylhydrazine, mediated by an iodine/DMSO system, to produce 5-acyl-1,2,3-thiadiazoles with yields up to 92%. nih.gov These MCRs are particularly powerful for creating combinatorial libraries, where different starting materials can be systematically varied to produce a large number of distinct thiadiazole analogues for screening and development.

Reaction TypeComponentsProductKey FeaturesReference
Ugi Four-Component Reaction (U-4CR) Amine, Aldehyde, Isocyanide, Thiadiazole5-methyl substituted thiadiazole derivativesOne-pot, high efficiency, variable yields (6-98%). nih.gov
I2/DMSO-mediated Cross-Coupling Enaminones, Elemental Sulfur, Tosylhydrazine5-acyl-1,2,3-thiadiazolesTransition-metal-free, broad functional group tolerance, high yields. nih.gov

Analytical Characterization Techniques for Structural Elucidation of 1,2,3-Thiadiazole Derivatives

The unambiguous structural confirmation of this compound and its analogues relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of 1,2,3-thiadiazole derivatives. researchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts of protons attached to or near the thiadiazole ring are characteristic and help confirm the structure. nih.gov

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The carbon signals originating from the 1,2,3-thiadiazole ring appear in specific regions of the spectrum, aiding in the structural assignment. researchgate.netnih.gov Two-dimensional NMR techniques like HMQC and HMBC are often employed for complete and unambiguous assignment of all proton and carbon signals. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of thiadiazole derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural insights. A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the elimination of a molecule of nitrogen (N₂) from the molecular ion. nih.gov This distinct loss is a key diagnostic feature for identifying the 1,2,3-thiadiazole core. nih.gov

TechniqueInformation ProvidedKey Findings for 1,2,3-Thiadiazoles
¹H NMR Proton environment and connectivity.Characteristic chemical shifts for ring protons.
¹³C NMR Carbon skeleton.Specific resonance signals for thiadiazole ring carbons.
Mass Spectrometry (MS/MS) Molecular weight and fragmentation.Characteristic loss of N₂ from the molecular ion.
X-ray Crystallography Precise 3D molecular structure.Confirms bond lengths, bond angles, and stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence for crystalline 1,2,3-thiadiazole derivatives. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net This information is invaluable for confirming the exact isomer and conformation of the synthesized compound, providing an unambiguous proof of structure. nih.gov

Molecular Design Principles and Structure Activity Relationship Sar of 1,2,3 Thiadiazol 4 Yl Methanesulfonamide Derivatives

Conformational Analysis and Stereochemical Considerations

Conformational analysis, often performed using NMR spectroscopy and molecular modeling techniques, helps in understanding the preferred spatial orientation of the molecule and its substituents. nih.gov The flexibility or rigidity of the molecule, particularly the rotational barriers around single bonds connecting the thiadiazole ring to the methanesulfonamide (B31651) group and other substituents, plays a significant role in its ability to adopt a bioactive conformation required for target binding.

Stereochemistry becomes particularly important when chiral centers are introduced into the molecule. Research on related 1,2,3-thiadiazole (B1210528) benzylamides has demonstrated that biological activity can be highly dependent on the specific enantiomer. In one study on necroptosis inhibitors, a small alkyl group on the benzylic position resulted in all inhibitory activity residing with the (S)-enantiomer. nih.gov This highlights the necessity of resolving racemic mixtures and evaluating individual enantiomers, as the inactive enantiomer could contribute to off-target effects or an increased metabolic load. The absolute stereochemistry is often determined using methods like X-ray crystallography. nih.gov

Electronic and Steric Effects of Substituents on the 1,2,3-Thiadiazole Ring

The pharmacological profile of (1,2,3-Thiadiazol-4-yl)methanesulfonamide derivatives can be systematically modulated by introducing various substituents onto the 1,2,3-thiadiazole ring. The electronic and steric properties of these substituents directly influence the molecule's polarity, lipophilicity, and ability to form key interactions with a biological target. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density distribution across the thiadiazole ring. This can affect the pKa of the sulfonamide group and the strength of hydrogen bonds or other electrostatic interactions with a receptor. For instance, studies on related thiadiazole derivatives have shown that halogen atoms, such as chlorine or bromine, can significantly enhance biological activity. mdpi.com A study on 1,2,3-thiadiazole benzylamides found that 2,6-dihalobenzylamides at the 5-position of the ring were optimal for necroptosis inhibitory activity. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within a receptor's binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient van der Waals interactions. Structure-activity relationship studies on 1,2,3-thiadiazole necroptosis inhibitors revealed that small cyclic alkyl groups, such as cyclopropyl, at the 4-position of the ring were optimal for activity. nih.gov

The interplay of these effects is summarized in the table below, based on findings from related 1,2,3-thiadiazole structures.

Position on 1,2,3-Thiadiazole RingSubstituent TypeObserved Effect on Biological ActivityReference
4Small cyclic alkyl (e.g., cyclopropyl)Optimal activity (necroptosis inhibition) nih.gov
52,6-DihalobenzylamidesOptimal activity (necroptosis inhibition) nih.gov
5Phenyl ring with 2,4-dibromo substitutionSignificantly increased anti-HIV potential mdpi.com
GeneralPara-substituted phenyl ringsExhibited more cytotoxic potency than ortho-substituted derivatives mdpi.com

Rational Design of this compound Analogues

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of their biological target and SAR principles. For this compound, this approach focuses on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Classical and Non-Classical Bioisosteres:

Carboxylic Acid (-COOH): This group can serve as a bioisostere for the sulfonamide moiety due to its acidic nature and ability to act as a hydrogen bond donor and acceptor. researchgate.net

Tetrazole: Tetrazole rings are well-established non-classical bioisosteres for carboxylic acids and, by extension, can be considered for sulfonamides. They offer a similar acidic pKa but are more lipophilic, which can enhance cell permeability and bioavailability. ctppc.org

Other Acidic Heterocycles: Rings such as 5-oxo-1,2,4-oxadiazole or related thiadiazoles can also mimic the acidic properties of the sulfonamide group. drughunter.com

The selection of a bioisostere is highly context-dependent, aiming to preserve the key interactions with the target while optimizing the drug-like properties of the compound. drughunter.com

Original GroupPotential BioisostereRationale for ReplacementReference(s)
Sulfonamide (-SO₂NHR)Carboxylic Acid (-COOH)Mimics acidic properties and hydrogen bonding capabilities. researchgate.net
Sulfonamide (-SO₂NHR)TetrazoleMore lipophilic than -COOH, can improve membrane permeability while retaining acidity. ctppc.org
Sulfonamide (-SO₂NHR)Urea (-NHCONH₂)Modifies polarity and can reduce enzymatic degradation. ctppc.org
Sulfonamide (-SO₂NHR)5-oxo-1,2,4-oxadiazolePlanar acidic heterocycle that can be more lipophilic than tetrazole analogues. drughunter.com

The type and position of substituents on the 1,2,3-thiadiazole scaffold and any associated aromatic rings are fundamental to defining the specific pharmacological profile of the resulting analogues. mdpi.com By systematically altering these substitution patterns, researchers can direct the activity towards different therapeutic targets, such as antimicrobial, anticancer, or antiviral applications. mdpi.comnih.govnih.gov

Different substitutions on the thiadiazole nucleus can significantly alter the structure-activity relationship, leading to enhanced therapeutic efficacy against a wide variety of pathogens. mdpi.com For instance, in a series of 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives, the variation in inhibitory activity against Plasmodium falciparum carbonic anhydrase was shown to be dependent on the different substitutions on the thiadiazole ring. nih.gov Similarly, the introduction of a 4-bromo phenyl or a furan-based substituent onto a 1,2,3-thiadiazole core resulted in potent antiamoebic activity. mdpi.com

The following table summarizes findings on how different substitution patterns in various thiadiazole-based compounds influence their pharmacological effects.

Compound SeriesSubstitution PatternPharmacological ProfileExample Potency (IC₅₀/EC₅₀/MIC)Reference(s)
1,2,3-Thiadiazole derivatives5-(2,4-dibromophenyl)Anti-HIV-1EC₅₀ = 0.0364 µM mdpi.com
1,2,3-Thiadiazole derivatives4-bromo phenyl at position 4 or 5AntiamoebicIC₅₀ = 0.24 µM mdpi.com
1,2,3-Thiadiazole derivativesFuran-based substituentAntiamoebicIC₅₀ = 0.23 µM mdpi.com
1,3,4-Thiadiazole (B1197879) azetidinonesPara-substituted phenyl ringAnti-tubercularMIC ≈ 6 µg/mL nih.gov
1,3,4-Thiadiazole azetidinonesMeta-substituted phenyl ringInactiveN/A nih.gov
1,3,4-Thiadiazole-2-sulfonamidesVaried substituents on thiadiazole ringAntimalarial (pfCA inhibition)Kᵢ in the range of 0.192–6.867 μM nih.gov

Computational Approaches in SAR Elucidation

In silico methods are indispensable tools in modern drug discovery for elucidating SAR, predicting the activity of novel compounds, and optimizing lead structures. mdpi.com For this compound derivatives, computational approaches provide valuable insights into the molecular interactions that govern their biological activity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build a statistical model that correlates the biological activity of a series of compounds with their three-dimensional properties (e.g., steric and electrostatic fields). This model can then be used to predict the activity of untested analogues, guiding synthetic efforts towards more potent compounds. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the thiadiazole sulfonamide derivative and its target protein. This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of molecules. For thiadiazole sulfonamides, this can involve determining the E/Z configuration of isomers, calculating HOMO-LUMO energy gaps to predict reactivity, and modeling molecular electrostatic potential surfaces to understand intermolecular interactions. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-receptor complex over time, providing a dynamic view of the binding process and the stability of the complex. This can help to validate docking poses and provide a more accurate estimation of binding free energies. mdpi.com

These computational methods, when used in conjunction with experimental data, accelerate the drug design cycle by prioritizing the synthesis of compounds with the highest probability of success. mdpi.comresearchgate.net

Advanced Computational and in Silico Studies of 1,2,3 Thiadiazol 4 Yl Methanesulfonamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (1,2,3-Thiadiazol-4-yl)methanesulfonamide, docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode within an active site.

In typical docking studies with analogous sulfonamide-containing compounds, researchers simulate the interaction of the ligand with a target protein's binding pocket. For instance, studies on 1,3,4-thiadiazole (B1197879) sulfonyl thioureas have used induced fit docking to understand binding efficiency and steric interactions with bacterial enzymes like S. aureus DNA gyrase. rsc.org Such analyses reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A hypothetical docking study of this compound would aim to identify similar interactions.

Table 1: Hypothetical Key Interactions for this compound from a Molecular Docking Study

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondingSulfonamide (-SO₂NH₂) groupAspartate, Glutamate, Serine, Threonine
π-π Stacking1,2,3-Thiadiazole (B1210528) ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsMethylene (-CH₂-) bridgeValine, Leucine, Isoleucine, Alanine
CoordinationSulfonamide oxygen/nitrogen atomsMetal ions (e.g., Zn²⁺ in metalloenzymes)

This table is illustrative and based on common interactions observed for similar functional groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These studies can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity.

For a compound like this compound, DFT calculations would provide insights into its electronic structure, dipole moment, and the distribution of electron density. For example, in studies of related azine-modified thiadiazole sulfonamides, DFT was used to determine the energetically favored conformation and to predict chemical shifts for NMR analysis. nih.govrsc.org Such calculations for the target compound would help in predicting its stability, reactivity, and sites susceptible to metabolic transformation.

Table 2: Predicted Electronic Properties of a Hypothetical 1,2,3-Thiadiazole Sulfonamide Derivative from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)6.3 eVIndicator of chemical reactivity and stability
Dipole Moment4.5 DebyeInfluences solubility and binding interactions

Note: The values in this table are hypothetical and serve as examples of what quantum chemical calculations would yield.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound would consist of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

This model could then be used as a 3D query to search large chemical databases in a process called virtual screening, aiming to identify other molecules with similar pharmacophoric features and thus, potentially similar biological activity. xjournals.com For related benzenesulfonamides carrying a thiadiazole ring, pharmacophore models have been defined by features such as hydrogen bond donors and acceptors, and hydrophobic contacts, which were crucial for identifying effective inhibitors of carbonic anhydrase. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the nuances of the binding mechanism. Following a molecular docking study, an MD simulation would be performed on the complex of this compound and its putative protein target.

These simulations can validate the stability of the interactions observed in docking. For instance, MD simulations of 1,3,4-thiadiazole sulfonyl thioureas have shown that specific interactions with key amino acid residues are crucial for stabilizing the complex in the active pocket. rsc.org Similarly, simulations on triazole benzene (B151609) sulfonamide derivatives have been used to study the stability of their interactions with human carbonic anhydrase IX. nih.gov An MD simulation would reveal the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding.

Cheminformatics and Machine Learning for Predictive Modeling

Cheminformatics and machine learning are increasingly used to build predictive models for various properties of molecules, including biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. elsevier.com By training algorithms on large datasets of known compounds, models can be developed to predict the properties of new molecules like this compound.

For example, machine learning models have been used in the design of quinolinesulfonamide-triazole hybrids to predict their anticancer activity. mdpi.com Such an approach for the target compound would involve calculating a set of molecular descriptors (e.g., topological, electronic, and structural properties) and using them to predict its potential efficacy or safety profile based on existing QSAR (Quantitative Structure-Activity Relationship) models for related sulfonamides.

Future Research Trajectories and Translational Outlook for 1,2,3 Thiadiazol 4 Yl Methanesulfonamide

Development of Next-Generation 1,2,3-Thiadiazole (B1210528) Derivatives as Lead Compounds

The development of next-generation 1,2,3-thiadiazole derivatives, with (1,2,3-Thiadiazol-4-yl)methanesulfonamide as a potential scaffold, is a promising avenue for identifying novel lead compounds. The inherent versatility of the 1,2,3-thiadiazole ring allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies: A critical area of future research will involve comprehensive SAR studies to understand how different substituents on the thiadiazole ring and the methanesulfonamide (B31651) side chain influence biological activity. mdpi.comresearchgate.net For instance, research on other sulfonamide derivatives has shown that modifications to the sulfonamide group can significantly impact their therapeutic effects. researchgate.netopenaccesspub.org By systematically altering these chemical features, researchers can build a detailed understanding of the pharmacophore and guide the rational design of more effective analogues.

Hybrid Molecule Synthesis: Another promising strategy is the creation of hybrid molecules that combine the 1,2,3-thiadiazole moiety with other known pharmacologically active scaffolds. This approach has been successfully employed to create novel compounds with enhanced or synergistic activities. researchgate.net For example, combining the 1,2,3-thiadiazole core with other heterocyclic systems known for specific biological activities could lead to the development of dual-action therapeutic agents.

Derivative Class Potential Modifications Anticipated Outcome
Sulfonamide Analogues Alterations of the alkyl or aryl groups on the sulfonamide nitrogen.Improved potency and target selectivity.
Thiadiazole Core Substitutions Introduction of various functional groups at the C5 position of the thiadiazole ring.Enhanced pharmacokinetic properties and exploration of new biological targets.
Hybrid Molecules Conjugation with other bioactive heterocycles (e.g., triazoles, oxadiazoles).Development of dual-target inhibitors or compounds with synergistic effects.

Exploration of Novel Biological Targets and Therapeutic Areas

The broad biological activity profile of 1,2,3-thiadiazole derivatives suggests that this compound and its future analogues could have applications in a wide range of therapeutic areas. mdpi.com

Antimicrobial and Antiviral Potential: Various 1,2,3-thiadiazole derivatives have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses. mdpi.comresearchgate.net Future research should focus on screening this compound and its derivatives against diverse microbial and viral panels to identify potential new anti-infective agents. The combination of the thiadiazole ring with a sulfonamide group, a well-known antibacterial pharmacophore, makes this an especially promising area of investigation. nih.gov

Anticancer Applications: The anticancer potential of thiadiazole derivatives is another critical area for future exploration. mdpi.com Studies on related compounds have shown that they can induce apoptosis and inhibit cell cycle progression in cancer cells. nih.gov Investigating the cytotoxic effects of this compound on various cancer cell lines could reveal novel therapeutic leads for oncology.

Table of Potential Therapeutic Areas and Biological Targets

Therapeutic Area Potential Biological Targets
Infectious Diseases Bacterial enzymes (e.g., DNA gyrase), viral proteases, fungal cell wall components.
Oncology Protein kinases, topoisomerases, apoptosis-related proteins.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, cytokine signaling pathways.

| Neurological Disorders | Acetylcholinesterase, monoamine oxidase. mdpi.com |

Advanced In Vivo Pre-clinical Efficacy Studies and Disease Models

While in vitro studies are crucial for initial screening, the translation of these findings into clinical applications requires robust in vivo preclinical efficacy studies. researchgate.net Future research must progress from cell-based assays to animal models of disease to evaluate the therapeutic potential of this compound and its derivatives in a more complex biological system. nih.govnih.gov

Selection of Appropriate Disease Models: Based on the in vitro activity profile, appropriate animal models should be selected. For example, if a derivative shows potent antibacterial activity, its efficacy could be tested in murine models of bacterial infection. mdpi.com Similarly, anticancer activity would be evaluated in xenograft models using human cancer cell lines. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies are also essential for determining the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of the compounds. nih.gov Understanding how the body processes these molecules is critical for optimizing dosing regimens and predicting potential toxicities.

Integration of Omics Technologies in Understanding Compound Action

To fully elucidate the mechanism of action of this compound and its derivatives, the integration of "omics" technologies such as genomics, proteomics, and metabolomics will be indispensable. nih.gov These high-throughput approaches can provide a comprehensive, systems-level understanding of how these compounds interact with biological systems. dntb.gov.uanih.govunl.edu

Target Identification and Pathway Analysis: Proteomics can be used to identify the direct protein targets of a compound, while transcriptomics and metabolomics can reveal the downstream effects on gene expression and metabolic pathways. nih.gov This information is crucial for understanding the molecular basis of a compound's therapeutic effects and potential side effects.

Biomarker Discovery: Omics data can also be used to identify biomarkers that predict a patient's response to a particular drug. This is a key aspect of personalized medicine and can help to ensure that new therapies are used in the most effective way.

Collaborative Research Opportunities in Academia and Industry

The successful translation of a promising compound from the laboratory to the clinic requires a multidisciplinary effort and often involves collaboration between academic research institutions and the pharmaceutical industry. nih.gov

Academia-Industry Partnerships: Academic labs are often at the forefront of basic research and the discovery of novel compounds and biological targets. Pharmaceutical companies, on the other hand, have the resources and expertise in drug development, clinical trials, and regulatory affairs. nih.gov Establishing partnerships between these two sectors can accelerate the development of new therapies based on the this compound scaffold.

Access to Resources and Expertise: Such collaborations can provide academic researchers with access to industry-standard screening libraries, high-throughput screening facilities, and expertise in medicinal chemistry and drug formulation. In return, industry partners gain access to novel chemical matter and innovative biological insights.

Q & A

Q. Example Optimization Table :

Derivative TypeOptimal Temp (°C)CatalystYield (%)
Thiazole-sulfonamide40None85
Chlorinated analogs60ZnCl₂78
Nitro-substituted50Phase-transfer84

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Case Study : A ¹H NMR singlet at δ 2.5 ppm (instead of the expected NH₂ signal) may indicate unintended methylation. Confirm via:
    • HRMS : Check for mass corresponding to methylated byproducts.
    • Heteronuclear Correlation (HSQC) : Map proton-carbon connectivity to identify non-protonated carbons .
  • Contradiction Resolution : Use deuterated solvents (DMSO-d₆) to stabilize NH₂ protons and avoid signal broadening. Compare with computed NMR spectra (DFT methods) for validation .

Advanced: How to design bioactivity assays for evaluating antifungal properties?

  • Assay Design :
    • Strain Selection : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines) .
    • Dose-Response : Prepare derivatives at 0.5–128 µg/mL concentrations.
    • Mechanistic Studies : Assess ergosterol biosynthesis inhibition via LC-MS or fluorescence assays .
  • Data Interpretation : Compare MIC₅₀ values with fluconazole controls. Derivatives showing MIC₅₀ < 8 µg/mL warrant further study .

Basic: What are the stability considerations for storing this compound?

  • Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Avoid moisture to prevent hydrolysis of the sulfonamide group .
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to analyze regioselectivity in thiadiazole functionalization?

  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying nucleophilic/electrophilic sites on the thiadiazole ring .
  • Experimental Validation : Compare reaction outcomes (e.g., bromination at C4 vs. C5) via LC-MS and X-ray crystallography (if crystals are obtainable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.